4-Bromo-3-methyl-5-nitrobenzoic acid molecular structure and weight
4-Bromo-3-methyl-5-nitrobenzoic acid molecular structure and weight
This in-depth technical guide details the structural characteristics, synthesis, and application of 4-Bromo-3-methyl-5-nitrobenzoic acid , a critical intermediate in medicinal chemistry.
Executive Summary
4-Bromo-3-methyl-5-nitrobenzoic acid (CAS: 408533-82-4 ) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical agents. Its trisubstituted benzene core offers three distinct orthogonal reactivity handles: a carboxylic acid (for amide/ester formation), an aryl bromide (for cross-coupling), and a nitro group (a masked aniline). This unique substitution pattern makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and receptor modulators where precise steric and electronic tuning is required.
Molecular Identity & Physicochemical Properties
Accurate characterization data is essential for the identification and quality control of this intermediate.
Core Identity Data
| Parameter | Specification |
| Chemical Name | 4-Bromo-3-methyl-5-nitrobenzoic acid |
| CAS Registry Number | 408533-82-4 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Exact Mass | 258.9480 (for ⁷⁹Br isotope) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 218–222 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
Structural Analysis
The molecule features a crowded 1,3,4,5-substitution pattern. The steric environment is significant:
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The methyl group at C3 forces the adjacent nitro and bromo groups to adopt specific conformations to minimize strain.
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Electronic Effects: The nitro group (C5) is strongly electron-withdrawing, deactivating the ring towards further electrophilic attack but activating the C4-bromide towards nucleophilic aromatic substitution (SₙAr) under harsh conditions.
Synthetic Pathway & Mechanism
The synthesis of 4-Bromo-3-methyl-5-nitrobenzoic acid is classically achieved via electrophilic aromatic nitration of the precursor 4-bromo-3-methylbenzoic acid .
Retrosynthetic Logic (Graphviz Visualization)
The regioselectivity of the nitration is dictated by the cooperative directing effects of the existing substituents.
Figure 1: Synthetic pathway and regiochemical logic. The C5 position is the only site where directing effects converge synergistically.
Experimental Protocol (Nitration)
Note: This protocol is derived from standard nitration methodologies for deactivated benzoic acid derivatives.
Reagents:
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4-Bromo-3-methylbenzoic acid (1.0 eq)
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Fuming Nitric Acid (HNO₃, >90%, 1.5 eq)
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Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methylbenzoic acid (10 g) in concentrated H₂SO₄ (50 mL). Cool the solution to 0–5 °C using an ice-salt bath.
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Addition: Add fuming HNO₃ dropwise over 30 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or oxidative degradation of the methyl group.
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Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor progress via TLC or LC-MS.
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Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.[1]
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Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake copiously with cold water (3 × 100 mL) to remove residual acid.
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Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve >98% purity.
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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Look for two aromatic singlets (or meta-coupled doublets).
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δ ~8.3 ppm (1H, s): Proton at C2 or C6 (deshielded by NO₂ and COOH).
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δ ~7.9 ppm (1H, s): Proton at C6 or C2.
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δ ~2.4 ppm (3H, s): Methyl group protons.
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Note: The absence of ortho-coupling (J ~8 Hz) confirms the 1,3,4,5-substitution pattern.
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Mass Spectrometry (ESI-):
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[M-H]⁻ peak at m/z 258 and 260 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Applications in Drug Development
This molecule acts as a "linchpin" scaffold, allowing for the sequential introduction of pharmacophores.
Functionalization Workflow
The orthogonal reactivity allows for a programmed synthesis approach:
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Step 1: Amide Coupling (COOH): Reaction with amines to attach a solubilizing tail or hinge-binding motif.
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Step 2: Nitro Reduction (NO₂): Reduction to aniline using Fe/NH₄Cl or H₂/Pd-C.
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Step 3: Suzuki-Miyaura Coupling (Br): Cross-coupling with aryl boronic acids to extend the biaryl core.
Figure 2: Divergent synthesis pathways utilizing the scaffold's three functional handles.
References
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PubChem Database. Methyl 4-bromo-3-nitrobenzoate (Analogous Structure Data). National Center for Biotechnology Information. Available at: [Link]
